molecular formula C20H15ClN4O B343020 N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide

N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide

Cat. No.: B343020
M. Wt: 362.8 g/mol
InChI Key: FOMXGOLZFNSTGB-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole moiety linked to a chlorophenyl group and a methyl-benzamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate through the reaction of o-phenylenediamine with nitrous acid.

    Chlorination: The benzotriazole intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Coupling Reaction: The chlorinated benzotriazole is coupled with 3-chlorophenylamine under basic conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzotriazole moiety is known to interact with metal ions, which can influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide shares similarities with other benzotriazole derivatives, such as 2-(2H-benzotriazol-2-yl)-4-methylphenol and 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.
  • Chlorophenyl derivatives: Compounds like 3-chlorophenylamine and 3-chlorobenzamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)benzotriazol-5-yl]-2-methylbenzamide

InChI

InChI=1S/C20H15ClN4O/c1-13-5-2-3-8-17(13)20(26)22-15-9-10-18-19(12-15)24-25(23-18)16-7-4-6-14(21)11-16/h2-12H,1H3,(H,22,26)

InChI Key

FOMXGOLZFNSTGB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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